molecular formula C9H7BrF2O2 B6257242 2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one CAS No. 1806330-77-7

2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one

Cat. No.: B6257242
CAS No.: 1806330-77-7
M. Wt: 265.05 g/mol
InChI Key: RLKKPTYQQZDWGP-UHFFFAOYSA-N
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Description

2-Bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one is an organic compound characterized by the presence of bromine, fluorine, and methoxy functional groups attached to an ethanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of solvent, catalyst, and bromine source can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups replacing the bromine atom.

    Reduction: Formation of 1-(4,5-difluoro-2-methoxyphenyl)ethanol.

    Oxidation: Formation of 2-bromo-1-(4,5-difluoro-2-hydroxyphenyl)ethan-1-one.

Scientific Research Applications

Chemistry

In chemistry, 2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the preparation of pharmaceuticals, agrochemicals, and materials science applications.

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of halogenated ethanones on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism by which 2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The presence of electron-withdrawing fluorine atoms can influence the reactivity and stability of the intermediate and final products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-methoxyphenyl)ethan-1-one
  • 2-Bromo-1-(4,5-difluoro-2-hydroxyphenyl)ethan-1-one
  • 2-Bromo-1-(4,5-difluoro-2-methylphenyl)ethan-1-one

Uniqueness

2-Bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and physical properties. The combination of these functional groups can lead to unique interactions in both chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

1806330-77-7

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H7BrF2O2/c1-14-9-3-7(12)6(11)2-5(9)8(13)4-10/h2-3H,4H2,1H3

InChI Key

RLKKPTYQQZDWGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CBr)F)F

Purity

95

Origin of Product

United States

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